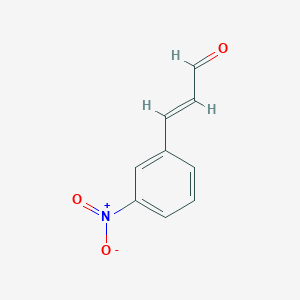

3-(3-Nitrophenyl)acrylaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-7H/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVNBZTQKQRSH-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300926 | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56578-39-3, 1504-76-3 | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde, m-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Nitrophenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(3-Nitrophenyl)acrylaldehyde" synthesis via Claisen-Schmidt condensation

A Technical Guide on the Claisen-Schmidt Condensation Protocol

Executive Summary

This technical guide details the synthesis of 3-(3-Nitrophenyl)acrylaldehyde (also known as m-nitrocinnamaldehyde) utilizing a modified Claisen-Schmidt condensation . While the Claisen-Schmidt reaction is classically associated with the synthesis of

Target Audience: Medicinal chemists and process engineers focusing on Michael acceptors and heterocyclic precursors.

Key Technical Challenge: The primary difficulty in this synthesis is the high reactivity of acetaldehyde, which is prone to self-aldolization (forming crotonaldehyde) and polymerization in basic media. This protocol utilizes a cryogenic controlled-addition strategy to kinetically favor the cross-condensation over the homo-coupling of acetaldehyde.

Mechanistic Analysis

The reaction proceeds via a base-catalyzed cross-aldol condensation followed by dehydration (E1cB mechanism). The 3-nitro group on the benzaldehyde ring acts as an electron-withdrawing group (EWG) via the inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]

-

Enolate Formation: Base abstracts an

-proton from acetaldehyde.[1] -

Nucleophilic Attack: The acetaldehyde enolate attacks the highly electrophilic 3-nitrobenzaldehyde.

-

Dehydration: The resulting

-hydroxy aldehyde undergoes base-catalyzed elimination of water to form the conjugated enal system.

Figure 1: Mechanistic pathway highlighting the critical branch point where temperature control prevents acetaldehyde self-condensation.

Experimental Protocol

Safety Note: Acetaldehyde is highly volatile (b.p. 20.2°C) and flammable. 3-Nitrobenzaldehyde is an irritant. All operations must be performed in a fume hood.

3.1 Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 3-Nitrobenzaldehyde | Electrophile | 1.0 | Solid, ensure fine powder for solubility. |

| Acetaldehyde | Nucleophile | 2.5 | Excess required to offset evaporative loss and self-aldol. |

| Sodium Hydroxide (20%) | Catalyst | 0.5 | Add dropwise; catalytic amount prevents Cannizzaro side-rxn. |

| Ethanol (95%) | Solvent | N/A | Solubilizes the aromatic aldehyde.[11][12] |

| Acetic Anhydride | Optional | - | Can be used in alternative Perkin-type variations. |

3.2 Step-by-Step Methodology

Step 1: Pre-Cooling and Solubilization Dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) in 95% Ethanol (50 mL) in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Critical Control Point: Immerse the flask in an ice-salt bath to lower the internal temperature to -5°C to 0°C .

Step 2: Controlled Addition (The "Claisen" Phase) Add Acetaldehyde (11.0 g, ~14 mL, 250 mmol) to the cold solution.

-

Note: The acetaldehyde must be pre-cooled. Add it quickly to the solution to minimize evaporation, but ensure the system remains sealed immediately after.

Step 3: Catalyst Introduction Add the 20% NaOH solution (approx. 10 mL) dropwise over 30 minutes.

-

Observation: The solution will likely darken (yellow/orange) due to the formation of the phenolate-like species and the conjugated system.

-

Temperature Alert: Do not allow the temperature to rise above 5°C . Higher temperatures favor the formation of crotonaldehyde (acetaldehyde self-condensation).

Step 4: Reaction Propagation Once addition is complete, allow the mixture to stir at 0°C for 2 hours. Then, remove the ice bath and allow the mixture to warm to room temperature slowly over 1 hour.

-

Why? The initial cold phase secures the cross-aldol coupling. The warming phase promotes the E1cB dehydration to form the double bond.

Step 5: Isolation & Workup Acidify the reaction mixture with dilute Acetic Acid (to pH ~5-6) to quench the enolate.

-

Precipitation: The product often precipitates as a solid upon acidification and dilution with cold water (100 mL).

-

Filtration: Filter the crude solid.[13] If an oil forms, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and evaporate.

3.3 Purification

Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture.

-

Target Appearance: Pale yellow to brownish needles.

-

Melting Point: 114–116°C (Lit. value for m-isomer).

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical temperature-controlled addition phase.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Acetaldehyde polymerization (Self-Aldol). | Reduce temperature to -10°C; Add NaOH more slowly; Ensure acetaldehyde is fresh. |

| Product is Oily | Incomplete dehydration or solvent trapping. | Ensure full warming to RT after initial reaction; Use seed crystal during recrystallization. |

| Starting Material Recovery | Enolate failed to attack electrophile. | Check quality of NaOH; 3-nitrobenzaldehyde may be wet (dry it first). |

Modern Alternative: For pharmaceutical-grade purity where trace polymers are unacceptable, consider using Acetaldehyde Diethyl Acetal as a masked equivalent. This requires acidic hydrolysis in situ but avoids the basic polymerization of free acetaldehyde [1].

References

-

Organic Syntheses. "o-Nitrocinnamaldehyde." Org.[3] Synth.1953 , 33, 60. (Protocol adapted for m-isomer based on electronic similarity).

-

BenchChem. "Reaction mechanism of 3-Nitrobenzaldehyde with acetophenone (Claisen-Schmidt)." BenchChem Application Notes. (Provides foundational base-catalyzed mechanism for nitro-benzaldehyde derivatives).

-

Vedantu. "Acetaldehyde Reaction with NaOH (Aldol Mechanism)." (Mechanistic grounding for acetaldehyde enolate behavior).

-

ScienceDirect/Elsevier. "Claisen-Schmidt Condensation - an overview." (General reference for solvent/base selection in cross-aldol condensations).

Sources

- 1. Acetaldehyde reacts with NaOH to form A B C D class 12 chemistry JEE_Main [vedantu.com]

- 2. amarequip.com [amarequip.com]

- 3. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]

- 4. nevolab.de [nevolab.de]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. ochem.weebly.com [ochem.weebly.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. CA1340826C - Process for preparing natural benzaldehyde and acetaldehyde, natural benzaldehyde and acetaldehyde compositions, products produced thereby and organoleptic utilities therefor - Google Patents [patents.google.com]

- 11. Claisen-Schmidt Condensation [cs.gordon.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

"3-(3-Nitrophenyl)acrylaldehyde" CAS number and synonyms

This guide provides an in-depth technical analysis of 3-(3-Nitrophenyl)acrylaldehyde (commonly known as 3-nitrocinnamaldehyde), a critical intermediate in organic synthesis and medicinal chemistry.[1]

Executive Summary

3-(3-Nitrophenyl)acrylaldehyde is an

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers

| Parameter | Details |

| Common Name | 3-Nitrocinnamaldehyde |

| Systematic Name | (2E)-3-(3-Nitrophenyl)prop-2-enal |

| Synonyms | m-Nitrocinnamaldehyde; 3-(3-Nitrophenyl)-2-propenal; 3-Nitro-cinnamal |

| CAS Number | 1504-76-3 (General/Trans); 56578-39-3 (E-isomer specific) |

| Molecular Formula | C |

| SMILES | O=c1cccc(\C=C\C=O)c1 |

Physical Properties

| Property | Value | Note |

| Molecular Weight | 177.16 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically yellow to brownish-yellow |

| Melting Point | 100–105 °C (Estimated) | Note: Isomers melt at 124°C (ortho) and 140°C (para).[1][2][3] The meta isomer is typically lower melting but solid. |

| Boiling Point | ~337 °C | Predicted at 760 mmHg |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Ethanol); Insoluble in water |

Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing 3-nitrocinnamaldehyde is the Claisen-Schmidt Aldol Condensation .[1] Unlike chalcone synthesis (which uses acetophenone), this protocol uses acetaldehyde to yield the cinnamaldehyde derivative.

Core Reaction

[1]Detailed Experimental Protocol

Safety Note: Acetaldehyde is highly volatile (BP 20.2°C) and flammable.[1] Perform all steps in a fume hood.

Reagents:

-

3-Nitrobenzaldehyde (15.1 g, 100 mmol)[1]

-

Acetaldehyde (freshly distilled, 10-15 mL, excess)[1]

-

Sodium Hydroxide (20% aqueous solution)[1]

Step-by-Step Methodology:

-

Preparation : Dissolve 3-nitrobenzaldehyde (15.1 g) in Ethanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

-

Cooling : Cool the solution to 0–5 °C using an ice-salt bath. Critical: Low temperature prevents the self-polymerization of acetaldehyde.[1]

-

Addition : Add Acetaldehyde (10 mL) to the cold solution.

-

Catalysis : Add the 20% NaOH solution (approx. 5-10 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C. The solution will darken (yellow/brown) indicating enolate formation.[1]

-

Reaction : Stir at 0–5 °C for 2 hours, then allow the mixture to slowly warm to room temperature over 1 hour.

-

Quenching : Acidify the mixture slightly with dilute acetic acid or HCl to neutralize the base (pH ~6-7).

-

Isolation :

-

Purification : Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure yellow needles.[1]

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the base-catalyzed mechanism: enolate formation from acetaldehyde, nucleophilic attack on the benzaldehyde, and subsequent dehydration.[1]

Caption: Step-wise mechanism of the Claisen-Schmidt condensation yielding 3-nitrocinnamaldehyde.

Synthetic Utility & Applications

3-Nitrocinnamaldehyde is a "linchpin" intermediate.[1] Its reactivity profile allows it to be transformed into various functional classes.[1]

Key Transformations

-

Selective Reduction :

-

Oxidation :

-

Oxidation (e.g., Pinnick oxidation or Ag

O) yields 3-nitrocinnamic acid , a precursor for amide coupling.[1]

-

-

Heterocycle Formation :

Application Workflow

Caption: Synthetic divergence from the 3-nitrocinnamaldehyde scaffold.[1]

Safety & Handling

-

Hazards : Classified as an Irritant (Xi) .[1]

-

Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C . Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

-

Handling : Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5380721, 3-(3-Nitrophenyl)acrylaldehyde. Retrieved from [Link][1]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General reference for Aldol Condensation protocols).

Sources

- 1. 1734-79-8|3-(4-Nitrophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]

- 2. 49678-08-2|(E)-3-(4-Nitrophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]

- 3. 66894-06-2|(E)-3-(2-Nitrophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ochem.weebly.com [ochem.weebly.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. scribd.com [scribd.com]

Technical Guide: Molecular Architecture and Conformational Dynamics of 3-(3-Nitrophenyl)acrylaldehyde

Executive Summary

3-(3-Nitrophenyl)acrylaldehyde (CAS: 1504-76-3), commonly known as m-nitrocinnamaldehyde, represents a critical scaffold in the synthesis of heterocyclic pharmaceuticals and Michael acceptor probes. Its utility stems from the synergistic electronic effects of the electron-withdrawing nitro group at the meta position and the conjugated enal system. This guide provides a definitive analysis of its structural conformation, a self-validating synthesis protocol, and spectroscopic characterization standards required for high-integrity drug development workflows.

Molecular Architecture & Electronic Landscape

Structural Connectivity

The molecule consists of a benzene ring substituted at the 3-position (meta) with a nitro group (-NO₂) and at the 1-position with an acrylaldehyde side chain (-CH=CH-CHO).

-

IUPAC Name: (2E)-3-(3-Nitrophenyl)prop-2-enal

-

Molecular Formula: C₉H₉NO₃[1]

-

SMILES: [O-]c1cccc(c1)/C=C/C=O

Electronic Distribution

The meta-nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly deactivating the aromatic ring. However, its meta positioning means it does not directly conjugate with the enal system in the ground state, preserving the electrophilicity of the

Conformational Dynamics

The biological activity and reactivity of m-nitrocinnamaldehyde are dictated by two primary conformational degrees of freedom:

-

Geometric Isomerism (E/Z): The E (trans) isomer is thermodynamically dominant (>98%) due to the steric hindrance present in the Z (cis) form between the phenyl ring and the aldehyde oxygen.

-

Rotational Isomerism (s-cis/s-trans): Rotation around the C2-C3 single bond (between the alkene and the carbonyl) creates two planar conformers:

-

s-trans: The C=C and C=O bonds are anti-parallel (dihedral angle ~180°). This is generally the global minimum due to dipole minimization.

-

s-cis: The C=C and C=O bonds are parallel (dihedral angle ~0°).

-

The nitro group itself can rotate relative to the phenyl ring, but crystal structures of similar derivatives suggest it lies nearly coplanar to maximize resonance stabilization, unless sterically perturbed.

Figure 1: Conformational energy landscape of 3-(3-Nitrophenyl)acrylaldehyde showing the dominance of the E, s-trans form.[6][7]

Self-Validating Synthesis Protocol

Objective: Synthesize high-purity (E)-3-(3-nitrophenyl)acrylaldehyde via Claisen-Schmidt condensation. Mechanism: Base-catalyzed aldol condensation between 3-nitrobenzaldehyde and acetaldehyde.

Reagents & Equipment

-

Reactants: 3-Nitrobenzaldehyde (1.0 eq), Acetaldehyde (2.5 eq - excess required due to self-condensation risk).

-

Catalyst: 10% NaOH or KOH (aq).

-

Solvent: Ethanol/Water (1:1).

-

Validation: TLC (Silica gel, Hexane:EtOAc 7:3), UV lamp (254 nm).

Step-by-Step Methodology

Step 1: Pre-Cooling (Critical Control Point) Dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) in Ethanol (100 mL). Cool the solution to 0–5°C in an ice-salt bath.

-

Causality: Low temperature prevents the polymerization of acetaldehyde and suppresses the Cannizzaro reaction of the benzaldehyde.

Step 2: Controlled Addition Add Acetaldehyde (11.0 g, 250 mmol) to the cooled solution. Then, add 10% NaOH solution (5 mL) dropwise over 30 minutes, maintaining internal temperature <10°C.

-

Visual Check: Solution will turn yellow/orange as the enolate forms and condensation proceeds.

Step 3: Reaction Monitoring Stir at 0–5°C for 2 hours, then allow to warm to room temperature for 1 hour.

-

Validation: Perform TLC.[8][9] Starting material (Rf ~0.6) should disappear; Product spot (Rf ~0.4) should appear.[2][6] If starting material persists, add 0.5 eq more acetaldehyde.

Step 4: Acidification & Isolation Acidify the mixture with dilute HCl to pH ~5 to quench the catalyst.

-

Observation: A pale yellow precipitate should form.

-

Workup: Filter the solid.[8][9] If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

Step 5: Purification Recrystallize from hot Ethanol/Water (9:1).

-

Success Criteria: Fine, pale-yellow needles. Melting Point: 126–128°C.

Figure 2: Process flow for the regioselective synthesis of the target compound.

Spectroscopic Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic standards. The large coupling constant (

Table 1: Standardized NMR & Physical Data

| Parameter | Value / Range | Structural Assignment |

| Physical State | Pale yellow needles | - |

| Melting Point | 126 – 128 °C | - |

| ¹H NMR (DMSO-d₆) | Aldehyde (-CHO) proton.[1] Doublet due to coupling with alkene H. | |

| H-2 (Aromatic) . Isolated between nitro and alkyl groups.[1][5][6] | ||

| H-4, H-6 (Aromatic) . Ortho to nitro/alkyl.[1][6] | ||

| H-5 (Aromatic) . Meta to nitro/alkyl.[1][6] | ||

| IR (ATR) | 1680 cm⁻¹ | C=O Stretch (Conjugated Aldehyde) |

| 1530, 1350 cm⁻¹ | NO₂ Asymmetric/Symmetric Stretch |

Applications in Drug Discovery[7]

Covalent Inhibition Probes

The

-

Mechanism: Reversible or irreversible covalent bonding.

-

Selectivity: The meta-nitro group modulates the electrophilicity, making it less reactive (and potentially more selective) than para-nitro variants.

Synthetic Intermediate

It is a precursor for:

-

3-(3-Nitrophenyl)propylamine: Via reductive amination.

-

Quinolines: Via Skraup or Doebner-Miller synthesis.

-

Chalcones: Via Claisen-Schmidt condensation with acetophenones (acting as the aldehyde component).[7]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5354135, 3-Nitrocinnamaldehyde. Retrieved February 4, 2026 from [Link]

-

Organic Syntheses. o-Nitrocinnamaldehyde (Procedure analogous for m-isomer). Coll. Vol. 4, p.722 (1963). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and characterization of cinnamaldehyde derivatives. Retrieved from [Link]

Sources

- 1. 3-(3-Nitrophenyl)propanal | C9H9NO3 | CID 17895756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 49678-08-2|(E)-3-(4-Nitrophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]

- 3. 56578-39-3|(E)-3-(3-Nitrophenyl)acrylaldehyde|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. 3-(3-Nitrophenyl)prop-2-enal | C9H7NO3 | CID 266454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nitrocinnamaldehydes: From Historical Discovery to Modern Drug Development

This guide provides a comprehensive technical overview of nitrocinnamaldehydes, a class of organic compounds with significant historical context and burgeoning potential in contemporary drug development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the foundational discovery, synthesis methodologies, chemical properties, and therapeutic applications of these intriguing molecules. Our narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Historical Context and Discovery: A Legacy of Aromatic Chemistry

The story of nitrocinnamaldehydes is intrinsically linked to the broader history of aromatic chemistry and the exploration of natural products. The parent compound, cinnamaldehyde, the primary constituent of cinnamon oil, was first isolated in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot. Its structure was later elucidated by the German chemist Emil Erlenmeyer in 1866. This foundational work on cinnamaldehyde paved the way for the synthesis and investigation of its derivatives.

The introduction of the nitro group onto the cinnamaldehyde scaffold was a logical progression in the systematic exploration of aromatic substitutions and their influence on chemical reactivity and biological activity. Early methods for the synthesis of nitrocinnamaldehydes emerged from the foundational reactions of organic chemistry.

One of the seminal approaches for synthesizing a related nitroaromatic compound, indigo, was the Baeyer-Drewsen indigo synthesis developed in 1882 by Adolf von Baeyer and Viggo Drewsen.[1][2] This reaction, involving the condensation of 2-nitrobenzaldehyde with acetone, is classified as an aldol condensation and provided a conceptual framework for the synthesis of other nitroaromatic aldehydes.[1][2][3][4]

The direct nitration of cinnamaldehyde was also explored. An early and significant contribution was made by Baeyer and Drewsen in 1883, who reported the nitration of cinnamaldehyde in acetic anhydride to yield o-nitrocinnamaldehyde.[5] This method was notable for its selectivity, producing the ortho isomer as the primary product.[5] Subsequent work by others, such as Diehl and Einhorn in 1885, further refined the understanding of cinnamaldehyde nitration.[5] It was established that direct nitration using a mixture of potassium nitrate and sulfuric acid yields a mixture of both o-nitrocinnamaldehyde and p-nitrocinnamaldehyde.[5]

Another key synthetic strategy that became central to the creation of nitrocinnamaldehyde derivatives is the Claisen-Schmidt condensation. Named after Rainer Ludwig Claisen and J. G. Schmidt, who independently reported on this type of reaction in the 1880s, this condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound in the presence of a base to form an α,β-unsaturated carbonyl compound.[6][7][8] This reaction has proven to be a versatile and efficient method for synthesizing a wide array of chalcones and related structures, including derivatives of nitrocinnamaldehyde.[7][9]

These early synthetic explorations laid the groundwork for the future investigation of nitrocinnamaldehydes, transitioning them from chemical curiosities to molecules of significant interest for their biological activities.

Synthesis and Characterization: A Practical Approach

The synthesis of nitrocinnamaldehydes can be approached through several well-established methods. The choice of method often depends on the desired isomer (ortho, meta, or para) and the available starting materials. Here, we detail a reliable protocol for the synthesis of o-nitrocinnamaldehyde via the direct nitration of cinnamaldehyde, a method adapted from the foundational work in the field.

Experimental Protocol: Synthesis of o-Nitrocinnamaldehyde

This protocol is based on the procedure published in Organic Syntheses, which provides a robust and validated method.[5]

Materials:

-

Freshly distilled cinnamaldehyde

-

Acetic anhydride

-

Concentrated nitric acid (sp. gr. 1.42)

-

Glacial acetic acid

-

20% Hydrochloric acid

-

95% Ethanol (for recrystallization)

-

Ice-salt mixture

-

1-L three-necked round-bottomed flask

-

Dropping funnel

-

Mechanical stirrer

-

Büchner funnel

Procedure:

-

Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a dropping funnel and a mechanical stirrer, add 55.5 g (50 ml, 0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride. The use of freshly distilled cinnamaldehyde is crucial to avoid side reactions from the corresponding carboxylic acid that forms upon air oxidation.

-

Cooling: Cool the flask in an ice-salt bath until the temperature of the solution is between 0–5 °C. Maintaining a low temperature is critical to control the exothermic nitration reaction and prevent the formation of byproducts.

-

Nitrating Mixture Preparation: Prepare the nitrating mixture by slowly adding 18 ml of concentrated nitric acid to 50 ml of glacial acetic acid, while cooling.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the stirred cinnamaldehyde solution over a period of 3–4 hours. The slow addition rate is essential to maintain the reaction temperature below 5 °C.

-

Warming and Standing: After the addition is complete, allow the mixture to slowly warm to room temperature. Stopper the flask and let the reaction mixture stand for 2 days. This allows the reaction to proceed to completion.

-

Hydrolysis and Precipitation: After two days, cool the solution and cautiously add 20% hydrochloric acid until a precipitate begins to form. The addition of hydrochloric acid hydrolyzes the excess acetic anhydride in a highly exothermic reaction, so careful and slow addition is paramount.

-

Isolation of Crude Product: Cool the solution in an ice bath to ensure complete precipitation of the o-nitrocinnamaldehyde. Collect the light-yellow needles by suction filtration using a Büchner funnel and allow them to air dry.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from 95% ethanol to yield pure o-nitrocinnamaldehyde with a melting point of 126–127 °C.[5]

Expected Yield: 27–34 g (36–46% of theoretical).[5]

Characterization of Nitrocinnamaldehydes

The structural elucidation and confirmation of purity for nitrocinnamaldehydes are achieved through a combination of spectroscopic and physical methods.

| Property | o-Nitrocinnamaldehyde | p-Nitrocinnamaldehyde |

| Molecular Formula | C₉H₇NO₃ | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol [4] | 177.16 g/mol [10] |

| Appearance | Pale yellow crystalline powder[11] | Solid |

| Melting Point | 124-126 °C[11] | 140-143 °C[12] |

| CAS Number | 1466-88-2[11] | 1734-79-8[13] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of nitrocinnamaldehyde will show characteristic absorption bands for the aldehyde carbonyl group (C=O) typically around 1685-1705 cm⁻¹, the carbon-carbon double bond (C=C) of the alkene and aromatic ring, and the nitro group (NO₂) with strong absorptions around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). The NIST WebBook provides reference spectra for p-nitrocinnamaldehyde.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed structural information. For o-nitrocinnamaldehyde, the aldehydic proton will appear as a doublet at around 9.8 ppm. The vinyl protons will appear as doublets or doublets of doublets in the 6.5-8.0 ppm region, and the aromatic protons will also be in this region, with splitting patterns indicative of the ortho substitution.[15] For p-nitrocinnamaldehyde, a ¹H NMR spectrum is available on ChemicalBook, showing the aldehydic proton at ~9.8 ppm and distinct signals for the vinyl and aromatic protons.[16]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon at around 193 ppm. The aromatic and vinyl carbons will appear in the 120-150 ppm range. PubChem provides access to ¹³C NMR data for o-nitrocinnamaldehyde.[17]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will be characteristic of the molecule, with losses of NO₂, CO, and other small fragments. The NIST WebBook provides the mass spectrum for p-nitrocinnamaldehyde.[13]

Applications in Drug Development: Targeting Key Signaling Pathways

Nitrocinnamaldehyde and its derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, most notably as anticancer and antimicrobial agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways that are dysregulated in disease.

Anticancer Activity and Mechanism of Action

Numerous studies have demonstrated the potential of nitrocinnamaldehyde derivatives as anticancer agents. For instance, chalcone derivatives of 2-nitrocinnamaldehyde have shown cytotoxicity against MCF-7 breast cancer cells.[18][19] The anticancer effects of these compounds are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a pivotal role in inflammation and cancer.[20] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Cinnamaldehyde and its derivatives have been shown to inhibit the activation of NF-κB.[20][21] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκB proteins, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[22]

The PI3K/Akt signaling pathway is another critical pathway in cancer that is often targeted by cinnamaldehyde derivatives. This pathway is a central regulator of cell growth, proliferation, and survival.[23][24] Aberrant activation of the PI3K/Akt pathway is common in many cancers.

The Wnt/β-catenin signaling pathway is also implicated. This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[25][26][27][28][29]

Below is a diagram illustrating the simplified NF-κB signaling pathway and the potential point of inhibition by nitrocinnamaldehyde derivatives.

Caption: Simplified NF-κB signaling pathway and potential inhibition by nitrocinnamaldehyde derivatives.

Antimicrobial and Antibiofilm Activity

Nitrocinnamaldehydes have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The introduction of a nitro group, an electron-withdrawing group, on the aromatic ring of cinnamaldehyde can enhance its antimicrobial properties. Studies have shown that both 2-nitrocinnamaldehyde and 4-nitrocinnamaldehyde possess greater activity in inhibiting the bioluminescence of V. harveyi compared to the parent cinnamaldehyde. Furthermore, nitrocinnamaldehyde derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria and can inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance.

Quality Control and Analysis: Ensuring Purity and Identity

Rigorous quality control is essential in both research and development settings. Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring reaction progress and assessing the purity of the synthesized nitrocinnamaldehydes.

Experimental Protocol: Thin-Layer Chromatography (TLC) Analysis

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Capillary spotters

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

UV lamp (254 nm)

-

Sample of synthesized nitrocinnamaldehyde dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[30]

-

Spotting: Use a capillary spotter to apply a small spot of the dissolved sample onto the baseline.[31] The spot should be small and concentrated to ensure good separation.

-

Developing the Chromatogram: Place a small amount of the chosen eluent into the developing chamber and cover it to allow the atmosphere inside to become saturated with solvent vapor. Place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.[31]

-

Elution: Allow the eluent to ascend the plate by capillary action.[31]

-

Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[31] Visualize the spots under a UV lamp. Nitrocinnamaldehydes are UV-active and will appear as dark spots.

-

Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[30] The Rf value is a characteristic of the compound in a specific solvent system and can be used for identification and purity assessment. A single spot indicates a likely pure compound.

Conclusion and Future Perspectives

Nitrocinnamaldehydes represent a fascinating class of compounds with a rich historical background rooted in the pioneering days of organic synthesis. From their initial discovery through classical nitration and condensation reactions, they have evolved into valuable scaffolds for modern drug development. Their demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action involving key signaling pathways, position them as promising candidates for further preclinical and clinical investigation.

The synthetic methodologies, while well-established, offer opportunities for optimization and the development of greener synthetic routes. Further exploration of the structure-activity relationships of nitrocinnamaldehyde derivatives will undoubtedly lead to the discovery of new analogues with enhanced potency and selectivity. As our understanding of the complex signaling networks that underpin human diseases continues to grow, the targeted modulation of these pathways by small molecules like nitrocinnamaldehydes will remain a cornerstone of therapeutic innovation. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the story of nitrocinnamaldehydes.

References

-

Baeyer–Drewsen indigo synthesis. In: Wikipedia. ; 2023. Accessed January 15, 2025. [Link]

-

Buckles, R. E.; Hayes, N. R. o-Nitrocinnamaldehyde. Org. Synth.1963 , Coll. Vol. 4, 731; 1954 , 34, 76. [Link]

-

Baeyer–Drewsen indigo synthesis from 2‐nitrobenzaldehyde.[25]. ResearchGate. [Link]

-

Vartanyan, R. S. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. Semantic Scholar. [Link]

-

Vartanyan, R. S. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. International Journal of Organic Chemistry. 2012 , 2, 225-230. [Link]

-

2-Nitrocinnamaldehyde. In: Wikipedia. ; 2023. Accessed January 15, 2025. [Link]

-

LibreTexts Chemistry. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

-

National Institute of Standards and Technology. 4-Nitrocinnamaldehyde. In: NIST Chemistry WebBook. [Link]

-

PubChem. 2-Nitrocinnamaldehyde. National Center for Biotechnology Information. [Link]

-

Weldon, D. J.; Saulsbury, M. D.; Goh, J.; et al. One-pot synthesis of cinnamylideneacetophenones and their in vitro cytotoxicity in breast cancer cells. Bioorg. Med. Chem. Lett.2014 , 24(15), 3381-3384. [Link]

-

Ashenhurst, J. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. Recrystallization. [Link]

-

Lee, S. H.; Lee, S. Y.; Son, D. J.; et al. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells. Biochem. Pharmacol.2005 , 69(5), 791-799. [Link]

-

Van den Broucke, C.; L'abbé, D.; Dehaen, W.; et al. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS One. 2013 , 8(3), e59344. [Link]

-

Synthesis and Bioinformatics Study of 2-Nitrocinnamaldehyde Derivatives as an Anti MCF-7 Breast Cancer Cells. ResearchGate. [Link]

-

The Wnt Homepage. Wnt signaling pathway diagram. [Link]

-

Virtual Amrita Laboratories. Thin Layer Chromatography. [Link]

-

Claisen condensation. In: Wikipedia. ; 2023. Accessed January 15, 2025. [Link]

-

Holota, J.; Tvaroška, I. Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. Collect. Czech. Chem. Commun.1984 , 49(12), 2759-2768. [Link]

-

recrystallization-2.doc.pdf. [Link]

-

PubChem. 4-Nitrocinnamaldehyde. National Center for Biotechnology Information. [Link]

-

Claisen-Schmidt Condensation: An Interdisciplinary Journey in the Organic Synthesis Laboratory. ResearchGate. [Link]

-

Al-Ostoot, F. H.; Al-Tamimi, A. M.; Al-Anazi, A. F.; et al. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules. 2024 , 29(4), 819. [Link]

-

University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

-

Sgorlon, S.; Appleqvist, H.; Baldassarre, M.; et al. Inhibition of the NF-κB Signaling Pathway by the Curcumin Analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31). PLoS One. 2014 , 9(8), e105208. [Link]

-

Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

-

University of Colorado Boulder Organic Chemistry. Thin Layer Chromatography (TLC). [Link]

-

Cinnamaldehyde supplementation inhibits the activation of NF-κB in... ResearchGate. [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

-

Wnt signaling pathway. In: Wikipedia. ; 2023. Accessed January 15, 2025. [Link]

-

Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. [Link]

-

Synthesis and Bioinformatics Study of 2-Nitrocinnamaldehyde Derivatives as an Anti MCF-7 Breast Cancer Cells. Trends in Sciences. 2025 , 22(5), 9586. [Link]

-

University of California, Los Angeles Chemistry and Biochemistry. Recrystallization. [Link]

-

Wisdom Library. Claisen-Schmidt condensation: Significance and symbolism. [Link]

-

Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. ResearchGate. [Link]

-

MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

-

Muhoza, J. Performing Thin Layer Chromatography (TLC). YouTube. [Link]

-

Creative Diagnostics. Wnt Signaling Pathway. [Link]

-

Yuliani, R.; et al. RESEARCH ARTICLE Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. Asian Pac. J. Cancer Prev.2021 , 22(8), 2631-2640. [Link]

-

Shomu's Biology. Wnt/β-Catenin Signaling Pathway. YouTube. [Link]

-

National Institute of Standards and Technology. 4-Nitrocinnamaldehyde. In: NIST Chemistry WebBook. [Link]

-

Medicosis Perfectionalis. AKT/PKB Signaling Pathway | PI3k Signaling. YouTube. [Link]

Sources

- 1. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Nitrocinnamaldehyde - Wikipedia [en.wikipedia.org]

- 12. 4-硝基肉桂醛,主要为反式 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-Nitrocinnamaldehyde [webbook.nist.gov]

- 14. 4-Nitrocinnamaldehyde [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4-NITROCINNAMALDEHYDE(49678-08-2) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Nitrocinnamaldehyde | C9H7NO3 | CID 5367122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tis.wu.ac.th [tis.wu.ac.th]

- 20. researchgate.net [researchgate.net]

- 21. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. researchgate.net [researchgate.net]

- 25. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 26. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 27. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. youtube.com [youtube.com]

- 30. iitg.ac.in [iitg.ac.in]

- 31. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Protocol for the synthesis of "3-(3-Nitrophenyl)acrylaldehyde" from 3-nitrobenzaldehyde

Introduction

3-(3-Nitrophenyl)acrylaldehyde, a derivative of cinnamaldehyde, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the nitro group and the α,β-unsaturated aldehyde functionality makes it a versatile building block for a variety of chemical transformations. This application note provides a comprehensive guide for the synthesis of 3-(3-Nitrophenyl)acrylaldehyde from 3-nitrobenzaldehyde and acetaldehyde via a Claisen-Schmidt condensation reaction. The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions and insights into the reaction mechanism, purification, and characterization of the final product.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis is achieved through a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, 3-nitrobenzaldehyde) with an enolizable aldehyde or ketone (acetaldehyde).[1]

The reaction mechanism proceeds in three key stages:

-

Enolate Formation: A strong base, such as sodium hydroxide, deprotonates the α-carbon of acetaldehyde, forming a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

-

Dehydration: The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated aldehyde, 3-(3-Nitrophenyl)acrylaldehyde.[2]

Caption: Mechanism of the Claisen-Schmidt condensation for the synthesis of 3-(3-Nitrophenyl)acrylaldehyde.

Materials and Equipment

| Reagents | Supplier | CAS No. | Purity |

| 3-Nitrobenzaldehyde | Sigma-Aldrich | 99-61-6 | ≥99% |

| Acetaldehyde | Sigma-Aldrich | 75-07-0 | ≥99.5% |

| Sodium Hydroxide (NaOH) | Fisher Scientific | 1310-73-2 | ≥97% |

| Ethanol (95%) | VWR | 64-17-5 | Reagent Grade |

| Methanol | Fisher Scientific | 67-56-1 | ACS Grade |

| Deionized Water | --- | --- | --- |

| Hydrochloric Acid (HCl) | Sigma-Aldrich | 7647-01-0 | 1 M |

| Equipment |

| Magnetic stirrer with heating plate |

| Round-bottom flask (100 mL) |

| Dropping funnel |

| Condenser |

| Ice bath |

| Büchner funnel and flask |

| Vacuum filtration apparatus |

| Rotary evaporator |

| Melting point apparatus |

| FT-IR Spectrometer |

| NMR Spectrometer |

Experimental Protocol

Reaction Setup

Caption: Experimental workflow for the synthesis of 3-(3-Nitrophenyl)acrylaldehyde.

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (e.g., 5.0 g, 33.1 mmol) in 30 mL of 95% ethanol.

-

Cool the flask in an ice bath with stirring.

-

Once cooled, add acetaldehyde (e.g., 1.6 g, 36.4 mmol, 1.1 equivalents) to the solution.

-

Prepare a solution of sodium hydroxide (e.g., 1.4 g, 35.0 mmol in 15 mL of deionized water).

-

Slowly add the sodium hydroxide solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

Reaction and Work-up

-

After the addition of the base is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 to 24 hours, during which a precipitate of the product should form.[3]

-

After the reaction is complete, cool the mixture in an ice bath and neutralize the excess sodium hydroxide by the slow addition of 1 M hydrochloric acid until the solution is neutral to pH paper.[3]

-

Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with two portions of cold deionized water (2 x 20 mL).

Purification

-

The crude product can be purified by recrystallization.[4] Transfer the solid to a beaker and add a minimal amount of hot methanol or ethanol to dissolve it.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified product under vacuum to obtain 3-(3-Nitrophenyl)acrylaldehyde as a solid.

Characterization

The identity and purity of the synthesized 3-(3-Nitrophenyl)acrylaldehyde should be confirmed by spectroscopic methods and melting point analysis.

| Property | Value |

| Molecular Formula | C₉H₇NO₃[1] |

| Molecular Weight | 177.16 g/mol [1] |

| Appearance | Yellowish solid |

| Melting Point | Literature values may vary, determination is recommended. |

FT-IR (KBr, cm⁻¹): The IR spectrum is expected to show characteristic peaks for the aldehyde C-H stretch (~2850 and 2750 cm⁻¹), the conjugated C=O stretch (~1680 cm⁻¹), the C=C stretch of the alkene (~1625 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1530 and 1350 cm⁻¹).

¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum should exhibit distinct signals for the aldehydic proton (a doublet around 9.7 ppm), the vinylic protons (two doublets of doublets between 6.5 and 7.8 ppm), and the aromatic protons of the nitrophenyl ring (multiplets in the aromatic region).

¹³C NMR (CDCl₃, δ ppm): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (~193 ppm), the carbons of the double bond (~128-152 ppm), and the aromatic carbons.

Safety Precautions

-

3-Nitrobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation.[5]

-

Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. Suspected of causing genetic defects and cancer.[6] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol and Methanol: Flammable liquids. Handle with care and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Incomplete reaction. | Increase reaction time. Check the quality and concentration of the base. |

| Low temperature. | Ensure the reaction is allowed to proceed at room temperature after the initial cooling. | |

| Oily product instead of solid | Impurities present. | Purify the crude product by column chromatography before recrystallization. |

| Incorrect solvent for recrystallization. | Try a different recrystallization solvent or a solvent mixture. | |

| Low yield | Product loss during work-up. | Ensure complete precipitation before filtration. Minimize transfers. |

| Side reactions. | Maintain careful temperature control during the addition of the base. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(3-Nitrophenyl)acrylaldehyde. By following the outlined procedures for reaction, purification, and characterization, researchers can confidently prepare this important synthetic intermediate for their research and development needs. The emphasis on understanding the reaction mechanism and adhering to safety protocols ensures a successful and safe synthetic outcome.

References

-

IPL.org. (n.d.). Synthesis Of 3-Nitrochalcone Lab Report. Retrieved from [Link]

-

Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

-

Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Retrieved from [Link]

-

Homework.Study.com. (n.d.). 1. Give a mechanism for the preparation of the appropriate benzalacetophenone using the aldehyde and ketone that you selected in this experiment. We selected 3-nitrobenzaldehyde and acetophenone. 2.. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

-

CUNY. (2025). Purification by Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). US4230888A - Process for purification of acrylic acid by fractional crystallization.

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). Claisen Schmidt Condensation. Retrieved from [Link]

-

University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrocinnamaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrophthalic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl.... Retrieved from [Link]

-

UGA Research. (n.d.). Acetaldehyde-75-07-0.docx. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of PPD. Retrieved from [Link]

-

PubMed. (n.d.). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

Sources

Leveraging 3-(3-Nitrophenyl)acrylaldehyde as a Versatile Precursor in Modern Organic Synthesis

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthetic utility of 3-(3-Nitrophenyl)acrylaldehyde. This versatile precursor, characterized by its α,β-unsaturated aldehyde system and an electron-withdrawing nitro group, serves as a powerful building block for a range of complex organic molecules. We will explore its reactivity, provide field-proven protocols for key transformations—including heterocyclic synthesis and microwave-assisted reactions—and delve into the mechanistic rationale behind these applications. The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction: The Synthetic Potential of 3-(3-Nitrophenyl)acrylaldehyde

3-(3-Nitrophenyl)acrylaldehyde is an organic compound featuring a unique combination of reactive functional groups. The α,β-unsaturated aldehyde moiety provides two primary electrophilic sites, making it susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate (Michael) addition at the β-carbon.[1] The presence of the meta-substituted nitro group significantly influences the molecule's reactivity; as a potent electron-withdrawing group, it enhances the electrophilicity of the conjugated system, making it an excellent Michael acceptor.[2]

Furthermore, the nitro group itself can be readily reduced to an amino group, opening pathways for subsequent cyclization or derivatization reactions. This dual reactivity makes 3-(3-Nitrophenyl)acrylaldehyde a valuable precursor for synthesizing a diverse array of compounds, particularly nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry.[3][4]

Physicochemical Properties & Handling

A clear understanding of the precursor's properties is fundamental to its effective use.

| Property | Value | Source |

| Chemical Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| CAS Number | 56578-39-3 | [1] |

| Appearance | Typically a yellow or brown crystalline solid | [5] |

| Boiling Point | 337.1 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and hot water | [5] |

Safety & Handling Precautions

As with any laboratory chemical, proper handling is paramount. The related compound, 3-nitrobenzaldehyde, provides a good safety profile proxy.

-

Hazards : May be harmful if swallowed, inhaled, or comes into contact with skin.[6] It can cause skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8] Work in a well-ventilated area or a chemical fume hood.[9]

-

Handling : Avoid breathing dust or mists.[10] Wash hands thoroughly after handling.[7] Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from strong oxidizing agents, acids, and bases.[9]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Core Application: Synthesis of Quinolines via Doebner-von Miller Reaction

One of the most powerful applications of α,β-unsaturated aldehydes is in the synthesis of quinolines, a core heterocyclic motif in numerous pharmaceuticals.[11] The Doebner-von Miller reaction provides a classic and robust method for this transformation, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[12]

Mechanistic Rationale

The reaction proceeds through a sequence of well-understood steps. The causality behind this pathway is key to troubleshooting and adapting the protocol.

-

Michael Addition : The reaction is initiated by the conjugate addition of the aniline (nucleophile) to the electrophilic β-carbon of 3-(3-Nitrophenyl)acrylaldehyde. The acidic medium protonates the carbonyl, further activating the conjugated system.

-

Cyclization : The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the aniline's aromatic ring onto the protonated aldehyde.

-

Dehydration & Oxidation : The cyclic intermediate then dehydrates to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline ring. The nitro group on the precursor often acts as the in-situ oxidant, being reduced in the process.

Experimental Protocol: Synthesis of 2-methyl-6-nitro-4-(3-nitrophenyl)quinoline

This protocol details the synthesis of a substituted quinoline using p-nitroaniline as the amine component. The choice of a nitro-substituted aniline demonstrates the reaction's tolerance for electron-withdrawing groups.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 3-(3-Nitrophenyl)acrylaldehyde | 177.16 | 1.77 g | 10.0 |

| p-Nitroaniline | 138.12 | 1.38 g | 10.0 |

| Concentrated HCl | 36.46 | 5 mL | - |

| Ethanol | 46.07 | 50 mL | - |

Procedure

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-(3-Nitrophenyl)acrylaldehyde (1.77 g, 10.0 mmol) and p-nitroaniline (1.38 g, 10.0 mmol) in 50 mL of ethanol.

-

Acid Catalyst Addition : While stirring, slowly and carefully add concentrated hydrochloric acid (5 mL) to the mixture. An exothermic reaction may be observed.

-

Reflux : Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Work-up & Isolation : After the reaction is complete (as indicated by the consumption of starting materials), allow the flask to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

-

Neutralization : Neutralize the aqueous solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Filtration : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 30 mL) to remove any inorganic salts.

-

Purification : Air-dry the crude product. Recrystallize the solid from hot ethanol to yield the pure quinoline derivative as a crystalline solid.

Core Application: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating.[13] The rapid, uniform heating provided by microwaves is particularly effective for reactions involving polar molecules like 3-(3-Nitrophenyl)acrylaldehyde.[14][15]

Mechanistic Rationale: Knoevenagel Condensation

We will demonstrate a microwave-assisted Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound.[14] In this case, 3-(3-Nitrophenyl)acrylaldehyde reacts with a compound like cyanoacetamide.

-

Base-Catalyzed Deprotonation : A catalytic amount of a base (e.g., piperidine or ammonium acetate) deprotonates the active methylene compound (cyanoacetamide), forming a nucleophilic enolate.

-

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration : The resulting intermediate rapidly dehydrates under the reaction conditions to yield the final α,β-unsaturated product. Microwave irradiation dramatically shortens the time required for this process from hours to minutes.[16]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Cyano-5-(3-nitrophenyl)penta-2,4-dienamide

This solvent-free protocol highlights the efficiency and environmental benefits of MAOS.[14]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 3-(3-Nitrophenyl)acrylaldehyde | 177.16 | 0.89 g | 5.0 |

| Cyanoacetamide | 84.08 | 0.42 g | 5.0 |

| Ammonium Acetate | 77.08 | 0.08 g | ~1.0 (Catalytic) |

Procedure

-

Reaction Setup : In a 10 mL microwave reaction vial, thoroughly mix 3-(3-Nitrophenyl)acrylaldehyde (0.89 g, 5.0 mmol), cyanoacetamide (0.42 g, 5.0 mmol), and a catalytic amount of ammonium acetate (~80 mg).

-

Microwave Irradiation : Place the vial in a scientific microwave reactor. Irradiate the mixture at 160-320 watts for 60 to 90 seconds.[14] Monitor for the formation of a solid mass.

-

Completion & Cooling : After irradiation, carefully remove the vial and allow it to cool to room temperature.

-

Isolation & Purification : Add a small amount of a 1:1 mixture of ethyl acetate and n-hexane to the solid mass and triturate. Collect the solid product by vacuum filtration and wash with cold n-hexane to afford the pure product.

Broader Implications in Drug Development

The structural motifs accessible from 3-(3-Nitrophenyl)acrylaldehyde are of significant interest in medicinal chemistry.

-

Chalcone Derivatives : The core structure is related to chalcones, which are known precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

-

Heterocyclic Scaffolds : As demonstrated, it is a key starting material for quinolines, but it can also be used to synthesize other heterocycles like pyrimidines, pyridines, and thiophenes, depending on the reaction partner. These scaffolds are ubiquitous in approved drugs.

-

Precursor for Bioactive Amines : The nitro group can be selectively reduced to an amine, providing a crucial handle for further functionalization, such as amide bond formation or reductive amination, to build libraries of compounds for high-throughput screening.

The use of this precursor allows for the rapid generation of molecular diversity, a cornerstone of modern drug discovery programs.[17][18][19]

Conclusion

3-(3-Nitrophenyl)acrylaldehyde is more than a simple organic aldehyde; it is a strategically functionalized building block that offers multiple avenues for complex molecule synthesis. Its predictable reactivity at the α,β-unsaturated system, coupled with the versatile nitro group, makes it an invaluable tool for synthetic chemists. The protocols detailed herein for quinoline synthesis and microwave-assisted condensation provide robust, efficient, and reproducible methods for leveraging this precursor's potential. By understanding the underlying mechanisms and adhering to safe handling practices, researchers can effectively employ 3-(3-Nitrophenyl)acrylaldehyde to accelerate their synthetic and drug discovery endeavors.

References

-

E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. Retrieved from [Link]

-

Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde?. Retrieved from [Link]

- Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 16(10), 2742–2747.

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

-

PubMed. (n.d.). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

UNODC. (n.d.). Precursor trends and manufacturing methods. Retrieved from [Link]

-

MDPI. (n.d.). Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Retrieved from [Link]

-

OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Retrieved from [Link]

-

IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]

-

ResearchGate. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Drug precursor developments in the European Union. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Microwave Assisted Synthesis of Chalcone and Biological Activity. Retrieved from [Link]

-

SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the synthesis of compounds (1–3). Retrieved from [Link]

-

UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Retrieved from [Link]

-

International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

-

DEA. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. bloomtechz.com [bloomtechz.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 3-Nitrophthalhydrazide - Safety Data Sheet [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. iipseries.org [iipseries.org]

- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oatext.com [oatext.com]

- 15. chemicaljournals.com [chemicaljournals.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. euda.europa.eu [euda.europa.eu]

- 18. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 19. dea.gov [dea.gov]

Application Note: Development of Anti-Inflammatory Agents from Cinnamaldehyde Derivatives

[1][2]

Abstract

This technical guide outlines a streamlined workflow for developing anti-inflammatory agents based on the cinnamaldehyde (CA) scaffold. Cinnamaldehyde, the primary constituent of Cinnamomum cassia, exhibits potent anti-inflammatory activity via the inhibition of NF-κB and activation of Nrf2 pathways.[1] However, its clinical utility is limited by volatility, oxidation susceptibility, and short half-life. This guide provides actionable protocols for synthesizing stable derivatives (e.g., 2'-hydroxycinnamaldehyde) and validating their efficacy using macrophage-based screening systems.

Phase 1: Rational Design & Chemical Synthesis

The Pharmacophore: The Michael Acceptor

The core biological activity of cinnamaldehyde resides in its

Design Principles (SAR):

-

Retention of the Double Bond: Hydrogenation of the

-double bond abolishes anti-inflammatory activity. -

Ring Substitution: Electron-donating groups (e.g., -OH, -OMe) on the phenyl ring (specifically at the ortho position, as in 2'-hydroxycinnamaldehyde) often enhance potency and metabolic stability compared to unsubstituted CA.

-

Hybridization: Conjugating the cinnamoyl moiety with other pharmacophores (e.g., chalcones) can create synergistic effects.

Protocol: Claisen-Schmidt Condensation

The most robust method for synthesizing cinnamaldehyde derivatives is the Claisen-Schmidt condensation between a substituted benzaldehyde and acetaldehyde (or a ketone partner).

Materials:

-

Substituted Benzaldehyde (e.g., 2-hydroxybenzaldehyde)

-

Acetaldehyde (freshly distilled) or Acetophenone (for chalcones)

-

Catalyst: 10% NaOH or KOH (aqueous)

-

Solvent: Ethanol (95%)

-

Ice bath

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol of the substituted benzaldehyde in 15 mL of Ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 10% NaOH dropwise while stirring.

-

Addition: Cool the mixture to 0-5°C. Add 10 mmol of Acetaldehyde slowly (dropwise) over 20 minutes. Note: Acetaldehyde is highly volatile; maintain low temperature to prevent evaporation before reaction.

-

Reaction: Allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Quenching: Neutralize with dilute HCl until pH ~7.

-

Work-up: A precipitate often forms. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM), dry over anhydrous

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or perform column chromatography.

Critical Quality Attribute (CQA):

Verify the presence of the trans-alkene proton signals in

Figure 1: Claisen-Schmidt condensation workflow for synthesizing cinnamaldehyde derivatives.

Phase 2: In Vitro Screening Pipeline

To filter candidates effectively, use a sequential screening approach using RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).

Step A: Cytotoxicity Filter (MTT/CCK-8 Assay)

Objective: Differentiate between anti-inflammatory suppression and simple cell death. Protocol:

-

Seed RAW 264.7 cells (

cells/well) in 96-well plates. Incubate 24h. -

Treat with derivatives (0, 5, 10, 20, 50, 100 μM) for 24h.

-

Add MTT reagent (0.5 mg/mL) and incubate for 4h.

-

Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

-

Decision Gate: Discard any compound showing <80% cell viability at effective concentrations.

Step B: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Quantify the inhibition of NO, a primary inflammatory mediator. Protocol:

-

Seed RAW 264.7 cells (

cells/well) in 24-well plates. -

Pre-treat with derivatives for 1h.

-

Stimulate with LPS (1 μg/mL) for 18–24h.

-

Assay: Mix 100 μL of culture supernatant with 100 μL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 min in dark. Measure Absorbance at 540 nm.

-

Calculate

relative to the LPS-only control.

Data Presentation Template:

| Compound ID | Structure | Cytotoxicity ( | NO Inhibition ( | Selectivity Index ( |

| CA (Parent) | Cinnamaldehyde | 85 μM | 12 μM | 7.0 |

| HCA (Lead) | 2'-Hydroxy-CA | >100 μM | 5 μM | >20 |

| Derivative 3 | 4-Nitro-CA | 20 μM | 18 μM | 1.1 (Toxic) |

Phase 3: Mechanistic Elucidation

Once a lead compound (e.g., HCA) is identified, you must validate its mechanism. The primary targets are the NF-κB (inhibition) and Nrf2 (activation) pathways.

Signaling Pathway Validation (Western Blot)

Hypothesis: The derivative prevents the degradation of IκB

Protocol:

-

Treatment: Treat cells with Lead Compound (1h)

LPS (30 min for NF-κB; 6h for Nrf2). -

Lysis: Prepare Cytosolic vs. Nuclear fractions using a commercial extraction kit.

-

Blotting Targets:

-

Cytosol: IκB

, p-IκB -

Nucleus:[2] NF-κB p65, Nrf2.

-

Loading Controls:

-actin (Cytosol), Lamin B1 (Nucleus).

-

Expected Result:

-

LPS Only: Low cytosolic IκB

, High nuclear p65. -

LPS + Derivative: High cytosolic IκB

, Low nuclear p65 (Blockade of translocation). -

LPS + Derivative: Increased nuclear Nrf2 and cytosolic HO-1 expression.

Figure 2: Dual Mechanism of Action. The derivative inhibits the TLR4/NF-κB axis while activating the Nrf2 antioxidant pathway.

Phase 4: Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Synthesis | Aldol condensation reversal or polymerization. | Keep temperature <30°C. Add aldehyde slowly. Ensure base is not too concentrated (use 10% max). |

| Compound Instability | Oxidation of aldehyde to carboxylic acid (cinnamic acid). | Store derivatives under Argon/Nitrogen at -20°C. Prepare fresh stock in DMSO immediately before assay. |

| High Cytotoxicity | Non-specific alkylation of cellular proteins. | Introduce bulky groups on the phenyl ring to improve specificity. Test lower concentrations (1–10 μM). |

| Inconsistent Bioassay | Volatility of cinnamaldehyde derivatives. | Seal culture plates with Parafilm during incubation. Use fresh cell culture media. |

References

-

Liao, B. C., et al. (2008). Anti-inflammatory activities of cinnamaldehyde and cinnamyl acetate derivatives. Bioorganic & Medicinal Chemistry. Link

-

Lee, S. H., et al. (2005). 2'-Hydroxycinnamaldehyde inhibits the activation of NF-kappaB in LPS-stimulated RAW 264.7 cells. Biochemical Pharmacology. Link

-

Hwang, Y. P., et al. (2011). Cinnamaldehyde inhibits LPS-induced activation of NF-κB and production of TNF-α and IL-6 in RAW 264.7 macrophages. International Immunopharmacology.[3] Link

-

Wondrak, G. T., et al. (2010). The cinnamon-derived dietary factor cinnamaldehyde activates the Nrf2-Keap1 pathway and induces Nrf2-dependent antioxidant response in human epithelial colon cells. Molecules. Link

-